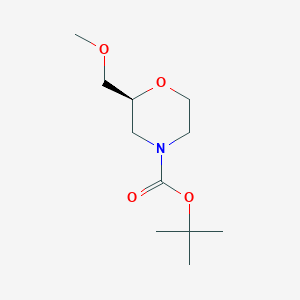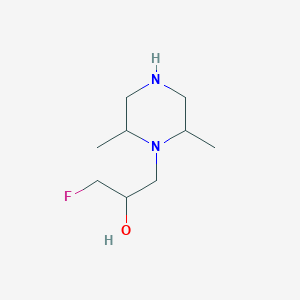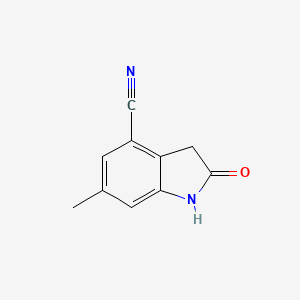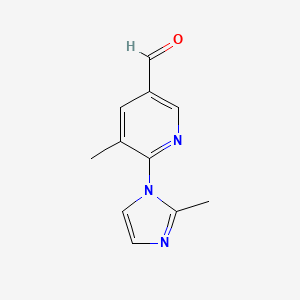
(1R)-1-(2-Fluoro-4-methoxyphenyl)ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Fluoro-4-methoxyphenyl)ethanamine is an organic compound with a molecular formula of C9H12FNO It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Fluoro-4-methoxyphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the corresponding amine through a reductive amination process. This involves reacting the alcohol with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In industrial settings, the production of ®-1-(2-Fluoro-4-methoxyphenyl)ethanamine may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) to facilitate the reduction and amination steps in a single process.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
®-1-(2-Fluoro-4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with different functional groups.
科学的研究の応用
®-1-(2-Fluoro-4-methoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of ®-1-(2-Fluoro-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, potentially modulating biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine: The enantiomer of the compound, with a different three-dimensional arrangement.
1-(2-Fluoro-4-methoxyphenyl)ethanol: The corresponding alcohol, which can be converted to the amine.
2-Fluoro-4-methoxybenzaldehyde: The starting material for the synthesis of the compound.
Uniqueness
®-1-(2-Fluoro-4-methoxyphenyl)ethanamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other related compounds. This uniqueness makes it valuable for studying stereochemistry and its effects on molecular interactions.
特性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC名 |
(1R)-1-(2-fluoro-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3/t6-/m1/s1 |
InChIキー |
WZMIJZHSKHBAEZ-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C1=C(C=C(C=C1)OC)F)N |
正規SMILES |
CC(C1=C(C=C(C=C1)OC)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13070530.png)




![3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13070550.png)



![2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13070582.png)


![5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070617.png)
